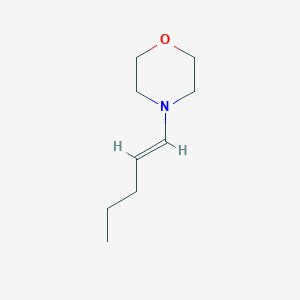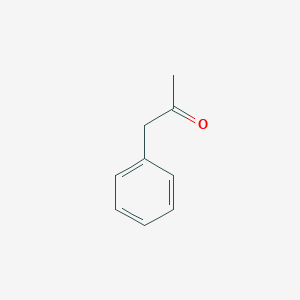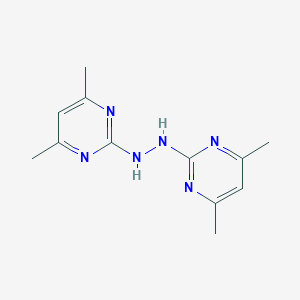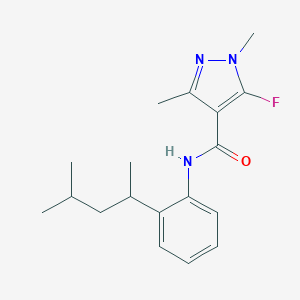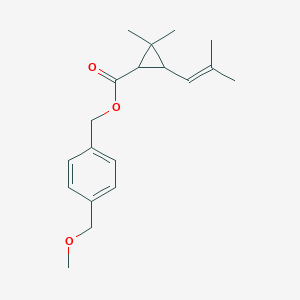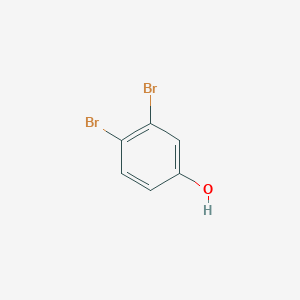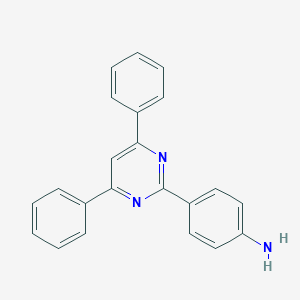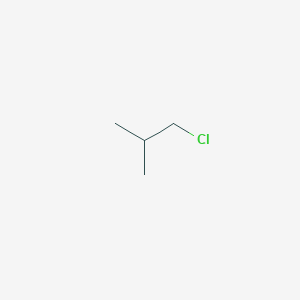
1-Chloro-2-methylpropane
Übersicht
Beschreibung
1-Chloro-2-methylpropane, also known as Isobutyl chloride, is an organochlorine compound. It is a chlorinated derivative of isobutane . It is used to prepare an organometallic compound, isobutyllithium by reacting with lithium using petroleum ether as a solvent .
Synthesis Analysis
1-Chloro-2-methylpropane can be synthesized in a substitution reaction by reacting isobutanol with hydrochloric acid . Another example is the chlorination of 2-methylpropane which yields 2-chloro-2-methylpropane and 1-chloro-2-methylpropane in a 35:65 ratio, along with more highly chlorinated products .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-methylpropane is available as a 2D Mol file or as a computed 3D SD file . The symmetric P H conformer of 1-chloro-2-methylpropane is the most stable form .Chemical Reactions Analysis
1-Chloro-2-methylpropane undergoes hydroboration to form an adduct, which on oxidation forms isobutyraldehyde . The reaction of 2-methylpropane with chlorine gives predominantly 2-chloro-2-methylpropane, the substitution product of the sole 3º-hydrogen, despite the presence of nine 1º-hydrogens in the molecule .Physical And Chemical Properties Analysis
1-Chloro-2-methylpropane has a molecular weight of 92.567. It is a colorless liquid with a density of 877 mg/mL. It has a melting point of -131 °C and a boiling point of 68.3 to 69.3 °C .Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Vibrational Spectra
- Rotational Isomerism: Studies have investigated the rotational isomerism of 1-chloro-2-methylpropane. For example, Müller et al. (1981) analyzed its rotational isomerism using infrared spectroscopy, finding that in the liquid phase, conformers with a gauche position of the methyl group and halogen atom are slightly preferred (Müller, Fruwert, & Geiseler, 1981).
- Vibrational Spectroscopy: Crowder and Lin (1980) obtained infrared and Raman spectra for 1-chloro-2-methylpropane, providing insights into its molecular structure and conformations (Crowder & Lin, 1980).
Volumetric and Thermodynamic Properties
- Volumetric Studies: Guerrero et al. (2012) measured the densities of 1-chloro-2-methylpropane under various temperatures and pressures, contributing to the understanding of its volumetric properties (Guerrero, Ballesteros, García-Mardones, Lafuente, & Gascón, 2012).
Reaction Mechanisms and Kinetics
- SN1 Reactivity: Shim and Kim (2008) conducted a molecular dynamics study on the SN1 ionization reaction of 2-chloro-2-methylpropane, revealing details about its reactivity in different solvents (Shim & Kim, 2008).
- Solvolysis Studies: Marzluff, Crawford, and Reynolds (2011) described an experiment to study the solvolysis of 2-chloro-2-methylpropane, demonstrating its practical application in educational settings (Marzluff, Crawford, & Reynolds, 2011).
Phase Behavior and Molecular Structure
- Gas Phase Molecular Structure: Schei and Hilderbrandt (1985) conducted a combined analysis of electron diffraction and microwave spectroscopic data to determine the gas phase molecular structure of 1-chloro-2-methylpropane (Schei & Hilderbrandt, 1985).
Safety And Hazards
1-Chloro-2-methylpropane is highly flammable. It may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Eigenschaften
IUPAC Name |
1-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFPMKWQKYFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060153 | |
| Record name | Propane, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
| Record name | Isobutyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
69 °C | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-10 °C | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.9 | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.2 | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
150.0 [mmHg] | |
| Record name | Isobutyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-2-methylpropane | |
CAS RN |
513-36-0 | |
| Record name | Isobutyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95E08D17M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-131 °C | |
| Record name | ISOBUTYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Chloro-2-methylpropane has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol. []
A: Several spectroscopic techniques are helpful in characterizing 1-Chloro-2-methylpropane. These include Raman spectroscopy [, ], infrared spectroscopy [, ], and microwave spectroscopy. [] These techniques provide information about the molecule's vibrational modes and conformational equilibria. [, ]
A: 1-Chloro-2-methylpropane exhibits rotational isomerism. [, ] Ultrasonic absorption studies have shown that it exists in a conformational equilibrium between two primary forms. [] Raman spectroscopy and molecular mechanics calculations further support the existence of these conformers. [, ]
A: Ultrasonic absorption spectra, measured at various temperatures, have been used to determine thermodynamic parameters (ΔH, ΔV, ΔS) associated with the conformational changes in 1-Chloro-2-methylpropane. These parameters provide insight into the temperature dependence of its conformational equilibrium. []
ANone: Numerous studies have investigated the properties of binary mixtures containing 1-Chloro-2-methylpropane. Examples include:
- n-Hexane + Branched Chlorobutanes: This research examined the phase equilibrium of mixtures with n-hexane and various branched chlorobutanes, including 1-Chloro-2-methylpropane. The study utilized experimental measurements and group contribution models to understand the interactions within these mixtures. []
- Cyclic Ethers + Chlorobutane Isomers: This work explored the phase behavior of mixtures containing cyclic ethers (1,3-dioxolane or 1,4-dioxane) and chlorobutane isomers, including 1-Chloro-2-methylpropane. The research utilized the SAFT-VR approach to model and predict the phase equilibrium of these mixtures. []
- Alkanes + Chloroalkanes: This study focused on the kinematic viscosities of mixtures formed by various alkanes and 1-Chloro-2-methylpropane. Experimental measurements were compared with predictions from the Asfour method to understand the viscosity behavior of these mixtures. []
A: Yes, researchers have investigated the surface tension of various binary mixtures containing 1-Chloro-2-methylpropane. These studies provide insights into the intermolecular interactions occurring at the liquid-vapor interface. Examples of such mixtures include those with tetrahydrofuran, tetrahydropyran, and isomeric chlorobutanes. []
A: Research has investigated the reactions of 1-Chloro-2-methylpropane with clean, polycrystalline films of transition metals like titanium through copper. This study explored the reactivity of the compound with these metals at different temperatures. []
A: Studies have determined the absolute rate constants for the reaction of the tert-butylperoxy radical with 1-Chloro-2-methylpropane. This research provides insights into the kinetics of this reaction, including evidence for anchimeric assistance in the abstraction of a β-hydrogen atom from alkyl chlorides. []
A: Gas-solid chromatography, using Carbopack C as the adsorbent, has been employed to determine the second gas-solid virial coefficients of 1-Chloro-2-methylpropane. This information helps in understanding its adsorption behavior on carbon surfaces. []
A: Refractive index measurements of binary mixtures containing 1-Chloro-2-methylpropane are valuable for understanding the intermolecular interactions and predicting other physical properties. For example, refractive index data can be used to calculate molar refractions and evaluate the accuracy of mixing rules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







